1-(5-Chloro-2-hydroxyphenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one
Description
1-(5-Chloro-2-hydroxyphenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one is a chalcone derivative characterized by:
- Substituents: A 5-chloro-2-hydroxyphenyl ring (electron-withdrawing Cl and -OH groups) and a 3,4-dimethoxyphenyl ring (electron-donating -OCH₃ groups).
- Structure: The α,β-unsaturated ketone backbone enables conjugation, influencing reactivity and biological activity .
- Applications: Chalcones are studied for antioxidant, antimicrobial, and nonlinear optical (NLO) properties.
Properties
IUPAC Name |
(E)-1-(5-chloro-2-hydroxyphenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClO4/c1-21-16-8-4-11(9-17(16)22-2)3-6-14(19)13-10-12(18)5-7-15(13)20/h3-10,20H,1-2H3/b6-3+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEXLWJRBWGLPOV-ZZXKWVIFSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)C2=C(C=CC(=C2)Cl)O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)C2=C(C=CC(=C2)Cl)O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Chloro-2-hydroxyphenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction occurs between 5-chloro-2-hydroxybenzaldehyde and 3,4-dimethoxyacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually carried out in an ethanol or methanol solvent under reflux conditions.
Industrial Production Methods
In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products.
Chemical Reactions Analysis
Types of Reactions
1-(5-Chloro-2-hydroxyphenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into corresponding alcohols or alkanes.
Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium cyanide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides, while reduction may produce alcohols or alkanes.
Scientific Research Applications
1-(5-Chloro-2-hydroxyphenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(5-Chloro-2-hydroxyphenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one involves its interaction with various molecular targets and pathways. The compound may inhibit specific enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of certain kinases or modulate the expression of genes involved in inflammation or cell proliferation.
Comparison with Similar Compounds
Comparison with Structurally Similar Chalcone Derivatives
Chlorinated Chalcones
Insights :
Methoxy- and Hydroxy-Substituted Chalcones
Insights :
Structural and Electronic Comparisons
Dihedral Angles and Conjugation
- Target Compound : The hydroxyl group at the 2-position may promote intramolecular hydrogen bonding, planarizing the structure and enhancing conjugation .
- (E)-3-(3-Cl phenyl)-1-(3,4-diOCH₃ phenyl)prop-2-en-1-one : Dihedral angle = 18.46° between rings; steric hindrance from Cl reduces conjugation .
Nonlinear Optical (NLO) Properties
- Chalcones with strong electron-donor (e.g., -OCH₃) and acceptor (e.g., -Cl, -OH) groups exhibit high hyperpolarizability. The target compound’s -OH and -OCH₃ groups synergize for enhanced NLO response compared to Cl-only analogues .
Biological Activity
1-(5-Chloro-2-hydroxyphenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one, commonly referred to as a chalcone, is a compound of significant interest due to its diverse biological activities. This article explores its biological activity, including anti-inflammatory, antioxidant, anticancer, and antimicrobial properties.
- Chemical Name : this compound
- Molecular Formula : C17H15ClO4
- Molecular Weight : 318.75 g/mol
- CAS Number : Not specified in the sources.
1. Anticancer Activity
Chalcones have been extensively studied for their anticancer properties. Research indicates that this compound exhibits selective cytotoxicity against various cancer cell lines.
Case Study:
A study conducted by Basawaraj et al. (2011) demonstrated that this compound induces apoptosis in human breast cancer cells (MCF-7) through the activation of caspase pathways and modulation of Bcl-2 family proteins. The compound was shown to inhibit cell proliferation and induce cell cycle arrest at the G2/M phase.
2. Antioxidant Activity
The antioxidant potential of this chalcone has been evaluated through various assays, including DPPH and ABTS radical scavenging tests.
Research Findings:
In vitro studies revealed that the compound effectively scavenges free radicals, thus protecting cellular components from oxidative damage. The structure-activity relationship suggests that the presence of hydroxyl and methoxy groups enhances its electron-donating ability.
3. Anti-inflammatory Properties
Chalcones are known for their anti-inflammatory effects. The compound has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.
Case Study:
In a study by Dandegaonker et al. (1965), it was noted that the compound significantly reduced inflammation in animal models by modulating pathways associated with NF-kB signaling.
4. Antimicrobial Activity
The antimicrobial efficacy of this compound has also been investigated.
Research Findings:
It exhibited notable activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli, as well as antifungal properties against Candida species. The mechanism appears to involve disruption of microbial cell membranes.
Data Summary Table
| Biological Activity | Methodology | Key Findings |
|---|---|---|
| Anticancer | MCF-7 Cell Line | Induces apoptosis via caspase activation |
| Antioxidant | DPPH/ABTS Assays | Scavenges free radicals |
| Anti-inflammatory | LPS-stimulated Macrophages | Reduces TNF-alpha and IL-6 production |
| Antimicrobial | Disc Diffusion Method | Effective against S. aureus and E. coli |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
